1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group attached to a tetrahydroquinoline core. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions. One common method starts with the preparation of 2,4-dimethoxybenzylamine from 2,4-dimethoxybenzaldehyde. This involves a multi-step reaction with hydroxylamine hydrochloride and sodium carbonate in ethanol, followed by hydrogenation using Raney nickel in ethyl acetate . The resulting 2,4-dimethoxybenzylamine is then reacted with tetrahydroquinoline under specific conditions to yield the desired compound.
Chemical Reactions Analysis
1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tetrahydroquinoline derivatives.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
2,4-Dimethoxybenzylamine: Used as a precursor in the synthesis of various organic compounds.
Tetrahydroquinoline derivatives: Known for their diverse biological activities and used in the synthesis of pharmaceuticals.
Quinoline derivatives: Widely studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO2/c1-20-16-10-9-15(18(12-16)21-2)13-19-11-5-7-14-6-3-4-8-17(14)19/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
InChI Key |
JLDBCWYYNGQDNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.